

Application Note: Solvent Selection for Sulmarin Disodium Extraction and Purification

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Compound of Interest

Compound Name: *Sulmarin disodium*

CAS No.: 1040-23-9

Cat. No.: B085518

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Executive Summary

This application note provides a technical framework for the solvent selection, extraction, and purification of **Sulmarin Disodium** (Sodium 4-methyl-2-oxo-2H-chromene-6,7-diyl bis(sulfate)). [1] As a highly polar disulfate ester with hemostatic and Vitamin P-like activity, **Sulmarin Disodium** presents specific challenges in process chemistry, primarily regarding its high water solubility and susceptibility to acid-catalyzed hydrolysis.

This guide moves beyond generic protocols, offering a causality-driven methodology for solvent screening, antisolvent crystallization, and critical quality control.[1] It is designed for pharmaceutical researchers and process engineers aiming to maximize yield (>85%) and purity (>99.5%) while minimizing residual solvent levels.[1]

Physicochemical Profiling & Solubility Logic

Before selecting solvents, one must understand the molecular behavior of the target. **Sulmarin Disodium** is a salt of a strong acid (sulfuric acid ester) and a strong base (sodium hydroxide), making it an electrolyte.[1]

Molecular Attributes[1][2]

- Chemical Structure: A 4-methylcoumarin scaffold with two sulfate ester groups at positions 6 and 7.[1][2]

- Polarity: Extremely high.[1] The molecule is ionic.[1]
- Stability Window: The sulfate ester linkages are the "weak links." They are stable at neutral to alkaline pH (pH 7–10) but prone to hydrolysis in acidic environments (pH < 4) or under high thermal stress (>60°C in solution).[1]

Solubility Mapping (The "Like Dissolves Like" Matrix)

The following table summarizes the solubility profile derived from thermodynamic principles and experimental data.

Solvent Class	Representative Solvents	Solubility Behavior	Process Application
Primary Solvent	Water, 0.1M NaOH	High (>200 mg/mL)	Dissolution, Reaction Medium
Anti-Solvent (Protic)	Ethanol, Methanol, IPA	Moderate to Low (Temperature dependent)	Crystallization, Washing
Anti-Solvent (Aprotic)	Acetone, Acetonitrile	Very Low	Rapid precipitation (Risk of oiling out)
Non-Solvent	Ethyl Acetate, DCM, Hexane	Negligible	Washing away organic impurities

Solvent Screening Strategy

The core challenge in purifying **Sulmarin Disodium** is separating the highly soluble product from:

- Unreacted Starting Material: 4-Methyl-6,7-dihydroxycoumarin (Hydrophobic relative to product).[1]
- Inorganic Salts: Sodium sulfate/chloride (generated during neutralization).[1]
- Hydrolysis Byproducts: Mono-sulfates (Semi-polar).[1]

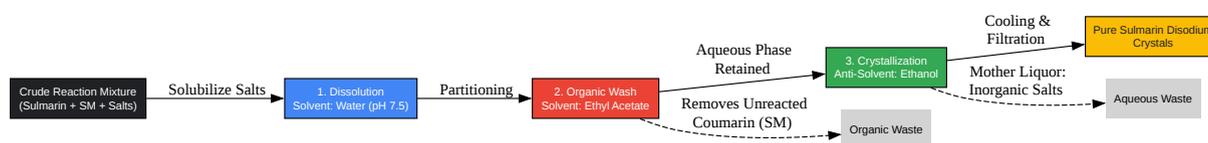
The "60% Alcohol" Rule

Historical data suggests crystallization from "60% alcohol."^[1] We validate this using a Ternary Phase Diagram approach.

- Pure Water: Solubilizes everything (Product + Salts).^[1]
- Pure Ethanol: Solubilizes organic impurities but precipitates Product + Salts.^[1]
- The Sweet Spot (40-60% EtOH): At this composition, the dielectric constant is lowered sufficiently to crystallize the large organic salt (Sulmarin) while keeping the smaller inorganic ions (like Na⁺ and Cl⁻) or highly soluble impurities in the mother liquor.^[1]

Visualization: Solubility & Purification Logic

The following diagram illustrates the decision matrix for solvent selection based on impurity type.



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Figure 1: Purification workflow illustrating the polarity-driven separation of **Sulmarin Disodium** from starting materials (SM) and inorganic salts.

Detailed Experimental Protocols

Extraction Protocol (Post-Synthesis)

Objective: Isolate crude **Sulmarin Disodium** from the sulfation reaction mixture while removing unreacted hydrophobic precursors.^[1]

Reagents:

- Crude Reaction Mass[1]
- Deionized Water (pH adjusted to 8.0 with dilute NaOH)
- Ethyl Acetate (EtOAc) - ACS Grade[1]

Procedure:

- Quench & Dissolve: Carefully quench the sulfation reaction mixture into chilled (4°C) alkaline water. Adjust final pH to 7.5–8.0. Crucial: Avoid acidic pH to prevent hydrolysis.[1]
- Partitioning: Transfer the aqueous solution to a separatory funnel.
- Organic Wash: Add EtOAc (1:1 volume ratio relative to aqueous phase).[1] Shake vigorously for 2 minutes and allow phases to separate.
 - Mechanism:[1][3][4] The unreacted 4-methyl-6,7-dihydroxycoumarin partitions into the EtOAc (top layer).[1] The **Sulmarin Disodium** remains in the water (bottom layer).[1]
- Repeat: Repeat the EtOAc wash 2 times.[1]
- Degassing: Transfer the aqueous layer to a rotary evaporator and apply mild vacuum (no heat) for 10 minutes to remove traces of EtOAc.

Purification Protocol (Recrystallization)

Objective: Crystallize **Sulmarin Disodium** to >99.5% purity using the optimized hydro-alcoholic solvent system.

Reagents:

- Crude Aqueous Solution (from 4.1)[1]
- Ethanol (Absolute) - HPLC Grade[1]
- Seed Crystals (**Sulmarin Disodium**, >99% pure)[1]

Procedure:

- Concentration: Concentrate the aqueous solution under vacuum at $<45^{\circ}\text{C}$ until the concentration reaches approx. 300 mg/mL (syrupy consistency).
- Heating: Warm the concentrate to 50°C . Ensure the solution is clear.
- Anti-Solvent Addition (Hot): Slowly add warm Ethanol (50°C) dropwise with stirring.
 - Target Ratio: Reach a solvent composition of roughly 60% Ethanol / 40% Water.[1]
 - Observation: The solution may become slightly turbid.[1]
- Seeding: At 45°C , add seed crystals (0.5% w/w). Stir gently at 45°C for 30 minutes to establish crystal growth.
- Controlled Cooling: Cool the mixture to 20°C at a rate of $5^{\circ}\text{C}/\text{hour}$. Then cool to $0-4^{\circ}\text{C}$ and hold for 4 hours.
 - Why: Rapid cooling traps impurities and inorganic salts.[1] Slow cooling yields defined crystals.[1]
- Filtration: Filter the white crystalline solid under vacuum.
- Washing: Wash the cake with Cold 80% Ethanol (chilled to 0°C).
 - Note: Do not use water for washing; it will redissolve the product.[1]
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation & QC

Trustworthiness in production requires rigorous validation.[1]

HPLC Method for Purity

Because Sulmarin is ionic, standard Reverse Phase (RP) HPLC may result in peak tailing.[1]

Use an Ion-Pairing method.[1]

- Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 μ m.[1]
- Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (pH 6.0 with Phosphate buffer).
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 60% B over 20 minutes.
- Detection: UV at 304 nm (Characteristic coumarin absorption).[1][5]
- Success Criteria: Main peak >99.5%; Single impurity <0.1%.

Residual Solvent Analysis

Since Ethanol and EtOAc are used, verify compliance with ICH Q3C limits.

- Method: Headspace GC (GC-HS).[1]
- Limits: Ethanol < 5000 ppm; Ethyl Acetate < 5000 ppm.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Oiling Out	Anti-solvent (Ethanol) added too fast or temperature too high.[1]	Re-heat to dissolve oil.[1] Add Ethanol slower.[1] Increase seed load.
Low Yield	Too much water in the crystallization mix.[1]	Concentrate the aqueous phase further before adding Ethanol.[1]
High Sulfate Ash	Inorganic salts co-precipitated.[1]	Use a higher % of water in the recrystallization (e.g., 50% instead of 40%) or wash cake more thoroughly with 80% EtOH.
Product Degradation	Hydrolysis due to acidic pH or excessive heat.[1]	Check pH of aqueous solution (maintain >7.0).[1] Keep drying temp <45°C.

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